molecular formula C9H22ClNO2 B015095 Betainealdehyde Diethylacetal Chloride CAS No. 110675-66-6

Betainealdehyde Diethylacetal Chloride

Cat. No. B015095
M. Wt: 211.73 g/mol
InChI Key: PJKADRIYSJAEIV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related acetals, such as diethylacetal, involves reacting alcohols with aldehydes in the presence of catalysts like acid resin Amberlyst 18. This process has been thoroughly studied to determine reaction equilibrium constants and kinetic parameters, providing a basis for the synthesis of more complex acetals and related compounds (Silva & Rodrigues, 2001).

Molecular Structure Analysis

Molecular modeling studies, such as those on diethylzinc addition to benzaldehyde, offer insights into the molecular structure and stereoselective reactions of compounds with acetal functionalities. These analyses help in understanding the effects of different substituents and the molecular environment on reactivity and product formation (Sosa-Rivadeneyra et al., 2003).

Future Directions

The future directions for Betainealdehyde Diethylacetal Chloride are not explicitly mentioned in the search results. However, related compounds like betaine are being studied for their role in biological processes and potential applications in addressing challenges at the water-energy nexus67.


properties

IUPAC Name

2,2-diethoxyethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKADRIYSJAEIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C[N+](C)(C)C)OCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616954
Record name 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betainealdehyde Diethylacetal Chloride

CAS RN

110675-66-6
Record name 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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